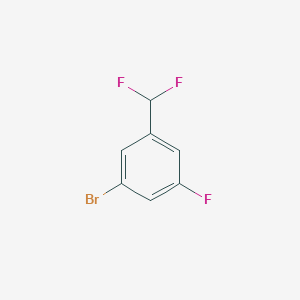
1-Bromo-3-(difluoromethyl)-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(difluoromethyl)-5-fluorobenzene is an organic compound with the molecular formula C7H4BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, difluoromethyl, and fluorine groups
Méthodes De Préparation
The synthesis of 1-Bromo-3-(difluoromethyl)-5-fluorobenzene typically involves the bromination of 3-(difluoromethyl)-5-fluorobenzene. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve the desired substitution. The reaction conditions often involve solvents like dichloromethane or chloroform and may require catalysts to enhance the reaction rate and yield .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and higher yields. These methods are optimized for cost-effectiveness and environmental considerations.
Analyse Des Réactions Chimiques
1-Bromo-3-(difluoromethyl)-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
1-Bromo-3-(difluoromethyl)-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism by which 1-Bromo-3-(difluoromethyl)-5-fluorobenzene exerts its effects depends on its interaction with molecular targets. In biochemical applications, it may interact with enzymes or receptors, altering their activity or function. The difluoromethyl and fluorine groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular pathways and mechanisms .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(difluoromethyl)-5-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: This compound has a similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.
1-Bromo-3-(difluoromethyl)benzene: Lacking the additional fluorine atom, this compound has different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
1-bromo-3-(difluoromethyl)-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTDWHOFDCKSSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623720 |
Source


|
| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627526-90-3 |
Source


|
| Record name | 1-Bromo-3-(difluoromethyl)-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

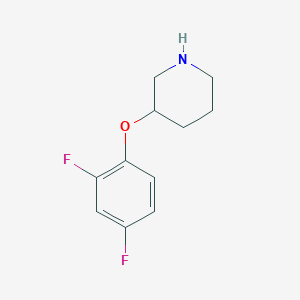

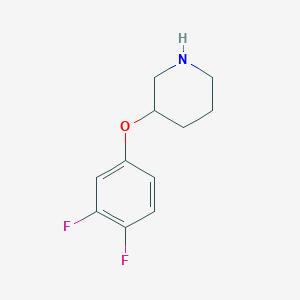
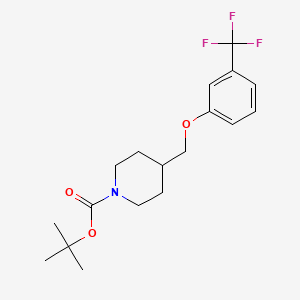



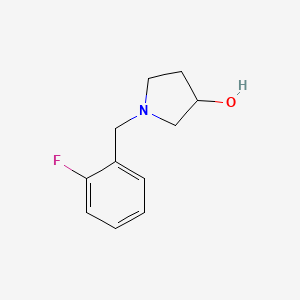

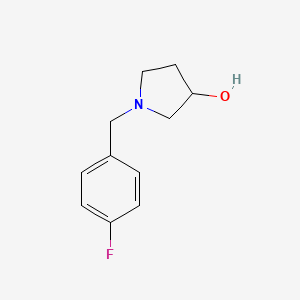
![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)


